(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate
Description
The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate" is a heterocyclic hybrid molecule combining benzimidazole, piperazine, and triazole moieties. The benzimidazole group (1H-benzo[d]imidazol-2-yl) is linked via a methyl bridge to a piperazine ring, which is further connected to a 2-phenyl-1,2,3-triazole group through a methanone bridge. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry for improving bioavailability .
Key structural features:
- Benzimidazole core: Known for its role in medicinal chemistry, particularly in targeting receptors and enzymes due to its planar aromatic structure and hydrogen-bonding capabilities.
- Piperazine linker: A six-membered diamine ring that confers conformational flexibility and basicity, facilitating interactions with biological targets.
- Triazole moiety: The 1,2,3-triazole group contributes to metabolic stability and participates in dipole-dipole interactions, often enhancing binding affinity.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O.C2H2O4/c29-21(19-14-22-28(25-19)16-6-2-1-3-7-16)27-12-10-26(11-13-27)15-20-23-17-8-4-5-9-18(17)24-20;3-1(4)2(5)6/h1-9,14H,10-13,15H2,(H,23,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRZXNCWAFWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
Aromatic aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur to form 1H-benzo[d]imidazole-2-yl derivatives. For example, benzaldehyde and o-phenylenediamine in DMF/sulfur at 110°C for 6 hours yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone in 78% yield.
Reaction Conditions :
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| o-Phenylenediamine | 10 mmol | 110°C | 6 h | 78% |
| Benzaldehyde | 12 mmol | |||
| DMF/Sulfur | 15 mL/1 g |
Reduction to Benzimidazole-2-methanol
The methanone intermediate is reduced using sodium borohydride (NaBH4) in methanol to produce 1H-benzo[d]imidazole-2-methanol. Typical conditions involve stirring at 0°C for 2 hours, yielding 85–90% of the alcohol.
Preparation of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Phenyl azide and propiolic acid undergo CuAAC in the presence of copper(II) sulfate and sodium ascorbate. The reaction proceeds in aqueous tert-butanol at 25°C for 12 hours, yielding 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (92% yield).
Optimized Conditions :
- Solvent : tert-Butanol/H2O (3:1)
- Catalyst : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)
- Temperature : 25°C
Assembly of Piperazine-Methanone Scaffold
Functionalization of Piperazine
1-(Chloromethyl)piperazine is reacted with 1H-benzo[d]imidazole-2-methanol in the presence of potassium carbonate (K2CO3) in acetonitrile. The nucleophilic substitution proceeds at 80°C for 8 hours, yielding 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (74% yield).
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Base | K2CO3 (2.5 equiv) |
| Solvent | Acetonitrile |
| Reaction Time | 8 hours |
Acylation with Triazole Carboxylic Acid
The piperazine intermediate is acylated with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction achieves 68% yield after purification by column chromatography.
Oxalate Salt Formation
The free base is dissolved in ethanol and treated with oxalic acid (1.1 equiv) at 60°C. Crystallization at 4°C affords the oxalate salt with >99% purity by HPLC.
Crystallization Data :
- Solvent : Ethanol/H2O (9:1)
- Recovery : 89%
- Melting Point : 214–216°C
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.85–7.20 (m, 9H, aromatic), 4.62 (s, 2H, CH2), 3.95–3.20 (m, 8H, piperazine).
- HRMS (ESI+) : m/z 456.1921 [M+H]+ (calc. 456.1918).
Purity and Stability
- HPLC Purity : 99.3% (C18 column, 0.1% TFA in H2O/MeCN).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C.
Chemical Reactions Analysis
Types of Reactions
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives of benzimidazole have been shown to inhibit tubulin polymerization, thus preventing mitosis in cancer cells .
Antimicrobial Properties
The piperazine ring in this compound contributes to its antimicrobial activity. Studies have demonstrated that piperazine derivatives can effectively combat various bacterial strains by disrupting their cellular processes . The incorporation of the triazole moiety further enhances this activity by interfering with fungal cell wall synthesis.
Neuropharmacological Effects
There is growing interest in the neuropharmacological potential of this compound. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .
Synthesis of Advanced Materials
The unique chemical structure allows for its use as a precursor in the synthesis of advanced materials. For example, it can be utilized in the production of polymers with specific mechanical and thermal properties. The incorporation of heterocycles like benzimidazole can enhance the thermal stability and mechanical strength of these materials .
Coatings and Films
The compound's properties make it suitable for developing coatings that require specific functionalities such as hydrophobicity or UV resistance. Research has shown that incorporating such compounds into coatings can improve durability and performance under environmental stressors .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined a series of benzimidazole derivatives, including those similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate). The results indicated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focusing on piperazine derivatives, researchers tested the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed a strong correlation between the structural features of the compounds and their antimicrobial activity, suggesting that modifications similar to those found in (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate could enhance effectiveness.
Mechanism of Action
The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate involves its interaction with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substitution Position: The target compound’s 2-yl benzimidazole substitution (vs.
- Piperazine vs.
- Triazole vs. Thiazole/Triazolyl Hybrids : Compounds in feature thiazole-linked triazoles, while the target compound’s 2-phenyltriazole may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism.
Pharmacological Profiles
Table 2: Pharmacological Comparison
Insights :
- Unlike pyrazolone-imidazolones (), the benzimidazole-triazole scaffold may prioritize receptor binding over direct antimicrobial effects.
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
Notes:
- The oxalate salt form of the target compound likely enhances aqueous solubility compared to neutral analogues .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound comprises a 1H-benzo[d]imidazole core linked via a methyl group to a piperazine ring , which is further conjugated to a 2-phenyl-1,2,3-triazole moiety through a methanone bridge. The oxalate salt enhances solubility and crystallinity. Key implications:
- The benzimidazole and triazole groups contribute to π-π stacking and hydrogen bonding, affecting receptor binding and stability .
- The piperazine ring introduces conformational flexibility, potentially improving target engagement .
- The oxalate counterion modifies solubility and bioavailability, critical for in vivo assays .
Q. What synthetic strategies are commonly employed to prepare this compound?
A multi-step approach is typically used:
Benzimidazole synthesis : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
Piperazine functionalization : Alkylation or nucleophilic substitution to attach the benzimidazole-methyl group .
Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .
Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity .
Critical parameters : Temperature control (<60°C for CuAAC), solvent polarity (DMF for coupling steps), and purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of triazole formation and piperazine substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and salt adducts .
- HPLC/Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity for pharmacological assays .
- X-ray crystallography : Resolves conformational ambiguities in the oxalate salt .
Advanced Research Questions
Q. How can researchers optimize the synthesis route to improve yield and scalability?
- Stepwise optimization :
- Replace CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper contamination .
- Use microwave-assisted synthesis for benzimidazole formation (reduces reaction time by 50%) .
- Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures) for gram-scale production .
- Yield tracking : Design of Experiments (DoE) to analyze solvent, catalyst load, and temperature interactions .
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions may arise from:
- Assay conditions : Differences in pH, ionic strength, or serum proteins (e.g., albumin binding) alter compound bioavailability .
- Metabolic instability : Oxalate salt dissociation in vivo may reduce efficacy. Validate stability via liver microsome assays .
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Q. What strategies mitigate low aqueous solubility in preclinical studies?
- Salt modification : Replace oxalate with more soluble salts (e.g., hydrochloride) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance permeability .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles .
Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Rotameric equilibria in the piperazine ring cause splitting. Analyze variable-temperature NMR to identify conformational locking .
- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
- X-ray validation : Single-crystal X-ray diffraction resolves structural ambiguities .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding to histamine H1/H4 receptors .
- QSAR modeling : Train models on analogues (e.g., piperazine derivatives) to predict affinity and selectivity .
- MD simulations : Analyze piperazine ring flexibility and its impact on target engagement .
Q. How can metabolic instability be addressed during lead optimization?
- Metabolite identification : Use LC-MS/MS to detect oxidative (e.g., CYP450-mediated) or hydrolytic degradation .
- Structural shielding : Introduce electron-withdrawing groups (e.g., fluorine) on the benzimidazole to block oxidation .
- Isotope labeling : 14C-labeled compound tracks metabolic pathways in hepatocyte assays .
Q. What experimental controls are critical for in vitro pharmacological assays?
- Positive controls : Reference ligands (e.g., histamine for H1/H4 receptor studies) .
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Counterion controls : Compare oxalate salt with free base to isolate salt-specific effects .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Key Spectral Data | Reference |
|---|---|---|---|
| Benzimidazole-methyl precursor | Alkylation of benzimidazole | 1H NMR (DMSO-d6): δ 4.25 (s, 2H, CH2) | |
| Triazole-piperazine adduct | CuAAC reaction | HRMS: m/z 423.1852 [M+H]+ | |
| Oxalate salt | Salt formation | XRD: Monoclinic, P21/c space group |
Q. Table 2. Common Assay Conditions for Bioactivity Studies
| Assay Type | Buffer | Incubation Time | Key Controls | Reference |
|---|---|---|---|---|
| H1 Receptor Binding | Tris-HCl (pH 7.4) | 60 min | Cetirizine (IC50 reference) | |
| Metabolic Stability | Liver microsomes (pH 7.4) | 30 min | Verapamil (CYP3A4 substrate) | |
| Solubility | PBS (pH 6.8) | 24 hr | DMSO vehicle control |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
